(2-amino-5-nitrophenyl)-(4-chlorophenyl)methanone
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Overview
Description
(2-amino-5-nitrophenyl)-(4-chlorophenyl)methanone is a chemical compound with the molecular formula C13H9ClN2O3. It is also known by other names such as 2-amino-2’-chloro-5-nitrobenzophenone. This compound is characterized by the presence of an amino group, a nitro group, and a chlorophenyl group attached to a methanone core. It has a molecular weight of 276.675 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-5-nitrophenyl)-(4-chlorophenyl)methanone typically involves the reaction of 2-amino-5-nitrobenzoyl chloride with 4-chloroaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-amino-5-nitrophenyl)-(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products Formed
Reduction: Formation of (2-amino-5-aminophenyl)-(4-chlorophenyl)methanone.
Substitution: Formation of (2-amino-5-nitrophenyl)-(4-hydroxyphenyl)methanone or (2-amino-5-nitrophenyl)-(4-alkylphenyl)methanone.
Scientific Research Applications
(2-amino-5-nitrophenyl)-(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-amino-5-nitrophenyl)-(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-nitrobenzophenone: Similar structure but lacks the chlorophenyl group.
2-amino-2’-chloro-5-nitrobenzophenone: Similar structure but with a different substitution pattern on the benzene ring.
2-amino-5-chlorobenzophenone: Similar structure but lacks the nitro group.
Uniqueness
(2-amino-5-nitrophenyl)-(4-chlorophenyl)methanone is unique due to the presence of both the nitro and chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-amino-5-nitrophenyl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-3-1-8(2-4-9)13(17)11-7-10(16(18)19)5-6-12(11)15/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNODUMZMWLTGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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